3-(4-methoxyphenyl)-7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (isoflavone) family, characterized by a benzopyran-4-one core. Its structure includes:
- A 3-(4-methoxyphenyl) substituent at position 3 of the chromenone ring.
- A 7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy) side chain at position 7, featuring a piperazine ring substituted with a second 4-methoxyphenyl group.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-23-7-3-21(4-8-23)27-20-36-28-19-25(11-12-26(28)29(27)32)35-18-17-30-13-15-31(16-14-30)22-5-9-24(34-2)10-6-22/h3-12,19-20H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVCTWISZIGPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure features a chromone core substituted with piperazine and methoxyphenyl groups. This structural complexity is believed to contribute to its pharmacological properties.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain chromone derivatives can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. In a study examining the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages, derivatives similar to this compound showed significant suppression of lipopolysaccharide (LPS)-induced NO production without inducing cytotoxicity . This suggests potential therapeutic applications in treating inflammatory conditions.
Anticancer Activity
Chromone derivatives have been investigated for their anticancer properties. The compound's structural features enable it to interact with various molecular targets involved in cancer progression. For example, some studies report that related compounds inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antidepressant Effects
Piperazine moieties are known for their psychotropic effects. Compounds containing piperazine, like this one, have been studied for their potential as antidepressants. They exhibit affinity for serotonin receptors, which play a critical role in mood regulation .
Antibacterial Activity
Preliminary studies suggest that the compound may possess antibacterial properties. Related chromone-piperazine derivatives have shown moderate to strong activity against several bacterial strains, indicating potential as antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and neuropharmacology.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS), leading to reduced inflammation.
- Cell Cycle Regulation : Its anticancer effects may arise from the ability to induce cell cycle arrest and apoptosis in tumor cells.
Study 1: Anti-inflammatory Activity
A study conducted on similar chromone derivatives assessed their ability to inhibit LPS-induced inflammation in RAW 264.7 cells. The results indicated that these compounds significantly reduced NO production without cytotoxic effects, highlighting their potential as anti-inflammatory agents .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of related compounds, it was found that certain derivatives led to significant apoptosis in breast cancer cell lines. The study concluded that structural modifications could enhance the efficacy of these compounds against cancer cells .
Study 3: Antidepressant Activity
Research exploring the antidepressant potential of piperazine derivatives showed that modifications at the piperazine nitrogen significantly influenced receptor affinity. The findings suggest that optimizing these substitutions could lead to more effective antidepressant therapies .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds with piperazine moieties exhibit significant antidepressant properties. The structure of 3-(4-methoxyphenyl)-7-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)-4H-chromen-4-one suggests it may interact with serotonin and dopamine receptors, potentially leading to mood enhancement and anxiety reduction.
Case Study : A study conducted on a series of piperazine derivatives demonstrated that modifications at the phenyl and chromenone positions enhanced the binding affinity to serotonin receptors, suggesting a promising antidepressant profile for this compound .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it exhibits bactericidal effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Case Study : In vitro assays revealed that the compound's antimicrobial activity was comparable to established antibiotics, with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent against resistant bacterial strains .
3. Anticancer Properties
The chromenone scaffold is known for its anticancer activities. Studies have suggested that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
Case Study : A recent investigation into the cytotoxic effects of chromenone derivatives indicated that this specific compound significantly reduced viability in cancer cell lines, highlighting its potential as a lead compound for further development .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications at the piperazine and methoxyphenyl groups have shown to enhance biological activity while reducing toxicity.
Key Modifications:
- Piperazine Substitution : Variations in the piperazine ring can influence receptor binding affinity.
- Methoxy Group Positioning : The position of methoxy groups affects solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in the Piperazine/Piperidine Substituents
Compound G1 ()
- Structure: 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one.
- Key Difference: Replaces the 4-(4-methoxyphenyl)piperazine in the target compound with a piperidine ring.
- Activity: Exhibits AChE inhibition (IC₅₀ = 2.1 µM) and moderate BuChE inhibition (IC₅₀ = 8.4 µM). Molecular dynamics simulations indicate stable binding to AChE’s catalytic active site (CAS) .
Compound 10 ()
- Structure: 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one.
- Key Difference: Substitutes the piperazine with a benzyl(methyl)amine group.
- Properties: 76.1% yield, 98.8% purity, and lower melting point (135–136.6°C) compared to the target compound. The bulkier benzyl group may reduce membrane permeability .
Compound 12 ()
Modifications to the Chromenone Core
Compound 4f ()
- Structure: 4-[3-(4-(2-Ethyl-4-hydroxybenzyl)piperazin-1-yl)propoxy]-7-methoxy-3-phenylchromen-2-one.
- Key Differences:
- Chromen-2-one core instead of chromen-4-one.
- Phenyl at position 3 vs. 4-methoxyphenyl in the target compound.
- Activity: Synthesized for cholinesterase inhibition but lacks reported IC₅₀ values. The 2-one core may alter electron distribution and binding affinity .
Compound 16 ()
Substituents on the Ethoxy Linker
Compound 21 ()
- Structure: 7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one.
- Key Difference: Acetylated piperazine introduces a ketone group in the linker.
- Impact: The acetyl group may enhance metabolic stability but reduce basicity, altering interactions with AChE’s peripheral anionic site (PAS) .
Compound 28 ()
- Structure: 7-(2-(4-(4,4-Bis(4-methoxyphenyl)butyl)piperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one.
- Key Differences: Bis(4-methoxyphenyl)butyl chain on piperazine increases hydrophobicity. Methyl group at position 4 of the chromenone.
- Activity: Designed as a P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) dual inhibitor, highlighting versatility beyond cholinesterase targets .
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
